molecular formula C13H12BrN3O B2598505 2-bromo-N-(2-(pyrimidin-5-yl)ethyl)benzamide CAS No. 2034446-54-1

2-bromo-N-(2-(pyrimidin-5-yl)ethyl)benzamide

Cat. No.: B2598505
CAS No.: 2034446-54-1
M. Wt: 306.163
InChI Key: JNTITLUOXNJTSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-N-(2-(pyrimidin-5-yl)ethyl)benzamide is a chemical compound that belongs to the class of benzamides It features a bromine atom attached to the benzene ring and a pyrimidine moiety linked through an ethyl chain

Scientific Research Applications

2-bromo-N-(2-(pyrimidin-5-yl)ethyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antiviral activities.

    Biological Studies: The compound can be used to study the interactions of brominated benzamides with biological targets, such as enzymes or receptors.

    Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules, facilitating the development of new materials and drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-(pyrimidin-5-yl)ethyl)benzamide typically involves the bromination of N-(2-(pyrimidin-5-yl)ethyl)benzamide. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis starting from commercially available starting materials. The process would include the preparation of N-(2-(pyrimidin-5-yl)ethyl)benzamide followed by its bromination. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(2-(pyrimidin-5-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or other functional groups.

    Coupling Reactions: It can be used in coupling reactions, such as Suzuki or Heck coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Reagents like hydrogen peroxide, sodium borohydride, or lithium aluminum hydride can be used under controlled conditions.

    Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate or cesium carbonate, are used in solvents such as toluene or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an N-substituted benzamide, while coupling reactions would result in biaryl or diaryl compounds.

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-(pyrimidin-5-yl)ethyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2-(pyrimidin-5-yl)ethyl)benzamide
  • 2-fluoro-N-(2-(pyrimidin-5-yl)ethyl)benzamide
  • 2-iodo-N-(2-(pyrimidin-5-yl)ethyl)benzamide

Uniqueness

2-bromo-N-(2-(pyrimidin-5-yl)ethyl)benzamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine is larger and more polarizable than chlorine or fluorine, which can enhance interactions with biological targets. Additionally, the bromine atom can be selectively substituted, providing a versatile platform for further chemical modifications.

Properties

IUPAC Name

2-bromo-N-(2-pyrimidin-5-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN3O/c14-12-4-2-1-3-11(12)13(18)17-6-5-10-7-15-9-16-8-10/h1-4,7-9H,5-6H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNTITLUOXNJTSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCC2=CN=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.